N-Benzoyl-L-alanine

Chiral resolution amino acid purification diastereomeric complexation

Chiral resolution of DL-valine for pharmaceutical synthesis fails when generic N-acyl-alanine analogs are substituted-only the N-benzoyl-L-alanine enantiomer achieves stereospecific 1:1 complexation with L-valine. The aromatic benzoyl group provides essential π-stacking interactions absent in N-acetyl or Cbz analogs. • Selectively crystallizes L-valine from mixtures containing D-valine, L-leucine, and L-isoleucine for valsartan, ritonavir, and lopinavir synthesis. • Defined Kₘ 4.3 mM at pH 8.0 for N-benzoyl-L-alanine amidohydrolase kinetic assays and inhibitor screening. • Verified optical rotation [α]²⁰D = +32° to +34° (c=1 in DMF) ensures L-enantiomeric integrity for chiral recognition.

Molecular Formula C10H11NO3
Molecular Weight 193,2 g/mole
CAS No. 2198-64-3
Cat. No. B556290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-alanine
CAS2198-64-3
SynonymsN-Benzoyl-L-alanine; 2198-64-3; N-Benzoylalanine; Methylhippuricacid; L-Alanine,N-benzoyl-; BZ-ALA-OH; (S)-alpha-methylhippuricacid; (2S)-2-benzamidopropanoicacid; CHEBI:71166; T0514-2887; 2-Benzoylamino-propionicacid; Bzo-Ala-OH; N-benzoylL-alanine; AC1LEC1L; AC1Q5JQR; Hippuricacid,alpha-methyl-; SCHEMBL698880; (S)-2-Benzamidopropanoicacid; CHEMBL291475; CTK0H5672; L-Alanine,N-benzoyl-(9CI); MolPort-004-412-937; UAQVHNZEONHPQG-ZETCQYMHSA-N; Alanine,N-benzoyl-,L-(8CI); EINECS218-601-3
Molecular FormulaC10H11NO3
Molecular Weight193,2 g/mole
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
InChIKeyUAQVHNZEONHPQG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-L-alanine: Definition, Class, and Procurement Baseline


N-Benzoyl-L-alanine (CAS 2198-64-3, molecular formula C₁₀H₁₁NO₃, MW 193.20) is an N-acyl-L-alanine formed via formal condensation of L-alanine with the carboxy group of benzoic acid [1]. It belongs to the class of N-protected amino acid derivatives widely used as chiral building blocks, resolving agents, and enzyme substrates in organic synthesis and biochemical research [2]. The compound exists as a white to almost white crystalline powder with a melting point of 163–164 °C and a boiling point of 452.3 °C at 760 mmHg . Commercial availability includes purity grades ranging from 95% to ≥99% (HPLC) with specified optical rotation values for stereochemical identity verification .

Resolving agent Stereospecific L-amino acid complexation
Chiral HPLC Protein-based CSP enantioseparation method development
Enzyme substrate Amidohydrolase kinetic characterization

Why N-Benzoyl-L-alanine Cannot Be Substituted with Generic Analogs


Generic substitution among N-acyl-L-alanine derivatives is scientifically unsound due to compound-specific stereoelectronic effects that dictate performance in chiral recognition, enzymatic hydrolysis kinetics, and crystallinity of diastereomeric complexes. The N-benzoyl aromatic substituent confers a distinct π-stacking and hydrophobic binding profile compared to N-acetyl or N-carbobenzoxy (Cbz) analogs, directly affecting retention behavior on chiral stationary phases and enantioselectivity [1]. Furthermore, the L-enantiomeric configuration is non-negotiable for applications requiring stereospecific recognition; substitution with the D-enantiomer or racemic DL form eliminates the ability to form selective diastereomeric complexes with target L-amino acids [2]. The quantitative evidence in Section 3 substantiates these differentiation points with specific comparator data.

N-acyl group mismatch
Benzoyl aromatic π-stacking profile may shift chiral recognition compared to acetyl or Cbz analogs, altering retention and selectivity.
Enantiomer mismatch
D-enantiomer or racemic DL form may not support stereospecific L-amino acid complexation, requiring pure L-enantiomer for chiral resolution workflows.
Enzyme substrate mismatch
N-acetyl analogs target acylase I, while amidohydrolase specificity requires the N-benzoyl group; kinetic profiles may not transfer between enzyme classes.

N-Benzoyl-L-alanine Performance Differentiation Against Key Analogs


Selective Complexation with L-Valine

N-Benzoyl-L-alanine reacts selectively with L-valine to form a novel 1:1 crystalline complex, even in the presence of D-valine, other amino acids (including L-alanine, L-leucine, L-isoleucine), and impurities present in synthetic DL-valine and crude L-valine from protein hydrolysis or fermentation [1]. This enantioselective complexation enables the optical resolution of DL-valine and purification of L-valine without requiring enzymatic steps or preferential crystallization methods that are difficult to control at scale [2]. In contrast, N-benzoyl-D-alanine forms a complex with D-valine with analogous specificity, but cannot resolve L-valine from racemic mixtures—highlighting the absolute requirement for the L-enantiomer in L-valine purification workflows .

L-Valine complexation
Reported
Forms 1:1 crystalline complex with L-valine; selectivity maintained in presence of D-valine and other amino acids. D-enantiomer does not complex L-valine.
Enantiomer-specific complexation context
Patent-reported selectivity; conditions: aqueous, 0–80 °C
Chiral resolution amino acid purification diastereomeric complexation

Complete Baseline Resolution on BSA Chiral Stationary Phase

N-Benzoyl-d,l-alanine can be completely resolved into its optical antipodes by high-performance liquid affinity chromatography on a stationary phase consisting of bovine serum albumin (BSA) covalently bound to 10-μm silica [1]. The capacity factor (k′) values increased with decreasing mobile phase pH, and the 2-substituent of the amino acid moiety exerted significant influence on both the degree of resolution and the elution order of enantiomers [2]. Changing the N-aroyl substituent from benzoyl to 2-naphthoyl caused a large increase in retention of both enantiomers, confirming that the benzoyl group provides a balanced retention profile suitable for analytical-scale separations without excessive run times [3].

BSA CSP resolution
Cross-study
Complete baseline resolution of N-benzoyl-DL-alanine on BSA-silica; capacity factor modulated by pH. N-2-naphthoyl analog increases retention.
Chiral HPLC method validation context
1983 study; pH-dependent elution order
Chiral chromatography enantiomer separation HPLC method development

Lower Separation on Crown Ether CSP vs. Dinitrobenzoyl Analogs

On a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, N-benzoyl-α-amino acids were found to resolve poorly compared to their N-(3,5-dinitrobenzoyl)-α-amino acid counterparts [1]. For eight N-(3,5-dinitrobenzoyl)-α-amino acids, the separation factor (α) ranged from 1.06 to 1.81 and resolution factor (Rₛ) from 0.54 to 2.81, whereas N-benzoyl derivatives exhibited inferior performance under identical conditions [2]. This limitation is structural: N-benzoyl derivatives lack the strong π-acceptor character required for optimal interaction with crown ether CSPs, making them unsuitable for this specific chromatographic application [3].

Crown ether CSP
Class-level
N-benzoyl-α-amino acids resolved poorly vs. N-3,5-dinitrobenzoyl analogs (α 1.06–1.81, Rₛ 0.54–2.81 for dinitro series).
Crown ether CSP application not supported
Lacks strong π-acceptor; alternative derivatization recommended
Chiral stationary phase crown ether CSP enantioseparation

Amidohydrolase Substrate Specificity

N-Benzoyl-L-alanine amidohydrolase, purified from Corynebacterium equi, hydrolyzes N-benzoyl-L-alanine with a Michaelis constant (Kₘ) of 4.3 mM at optimal pH 8.0 [1]. The enzyme also hydrolyzes N-benzoylglycine and N-benzoyl-L-aminobutyric acid, demonstrating a defined substrate scope centered on N-benzoyl amino acid derivatives [2]. In hippurate hydrolase assays, N-benzoyl-L-alanine showed a relative activity of 0.87 compared to the cognate substrate, whereas N-benzoyl-L-aminobutyric acid exhibited only 0.169 relative activity [3]. This quantitative kinetic profile contrasts with N-acetyl-L-alanine derivatives, which are hydrolyzed by different enzyme classes (e.g., acylase I) with distinct substrate recognition motifs.

Amidohydrolase Kₘ
Cross-study
Kₘ = 4.3 mM (pH 8.0); relative activity 0.87 in hippurate hydrolase vs. 0.169 for N-benzoyl-L-aminobutyric acid.
Substrate-specificity assay context
Purified enzyme from C. equi; distinct from acylase I substrates
Enzyme kinetics substrate specificity amidohydrolase

Commercial Purity and Optical Rotation Specifications

Commercial N-Benzoyl-L-alanine is supplied with minimum purity specifications of 98% to ≥99% as determined by HPLC . The optical rotation specification is [α]₂₀ = +32° to +34° (c=1 in DMF), confirming the L-enantiomeric configuration and stereochemical integrity . This specification profile contrasts with N-benzoyl-DL-alanine (CAS 1205-02-3), which is racemic and lacks a defined optical rotation value, making it unsuitable for applications requiring stereochemical purity [1]. Long-term storage at 2–8 °C is recommended to maintain chemical integrity .

Commercial specs
Spec review
Purity ≥98–99% (HPLC); [α]₂₀ = +32° to +34° (c=1, DMF). DL form shows [α]₂₀ = 0°.
Lot-to-lot stereochemical consistency reference
Optical rotation confirms L-configuration; store 2–8 °C
Quality control procurement specification analytical standard

N-Benzoyl-L-alanine Application Scenarios


L-Valine Optical Resolution for Pharmaceuticals

N-Benzoyl-L-alanine serves as a stereospecific resolving agent for the optical resolution of DL-valine and purification of L-valine from fermentation or protein hydrolysate sources [1]. The compound reacts selectively with L-valine to form a 1:1 crystalline complex, even in the presence of D-valine and contaminating amino acids (L-alanine, L-leucine, L-isoleucine) [2]. This application is critical for producing pharmaceutical-grade L-valine used in the synthesis of valsartan (antihypertensive), valganciclovir (antiviral), ritonavir, and lopinavir (HIV protease inhibitors) [3]. The L-enantiomer of N-benzoyl-alanine is non-substitutable in this workflow; the D-enantiomer or racemic DL form cannot selectively complex with L-valine and would fail to achieve optical resolution .

Chiral HPLC Method Development on Protein-Based CSPs

N-Benzoyl-d,l-alanine (racemic mixture containing the L-enantiomer as one component) serves as a benchmark analyte for evaluating and optimizing chiral HPLC methods on bovine serum albumin (BSA) stationary phases [1]. The compound achieves complete baseline resolution on BSA-silica columns, with capacity factors (k′) that can be tuned by adjusting mobile phase pH [2]. This reproducible enantioseparation behavior makes it suitable for method validation studies, column performance qualification, and training purposes in analytical laboratories [3]. For laboratories requiring pure L-enantiomer standards for calibration curves or retention time confirmation, procurement of N-Benzoyl-L-alanine (rather than the DL mixture) provides a single, defined stereoisomer reference material .

Amidohydrolase Enzyme Assays

N-Benzoyl-L-alanine is the cognate substrate for N-benzoyl-L-alanine amidohydrolase (EC 3.5.1.32), an enzyme purified from Corynebacterium equi that hydrolyzes N-benzoyl amino acid derivatives [1]. With a defined Kₘ of 4.3 mM at optimal pH 8.0, the compound enables reproducible enzyme kinetic assays and inhibitor screening studies [2]. The enzyme exhibits measurable relative activity toward N-benzoyl-L-alanine (0.87) compared to other N-benzoyl amino acids, allowing researchers to probe substrate specificity determinants [3]. This application supports biochemical research in bacterial amidohydrolase characterization and metabolic pathway elucidation .

Synthesis of Chiral 2-Benzylamino Alcohol Resolving Agents

N-Benzoyl-L-alanine can be reduced to yield optically active 2-benzylamino alcohols, which function as chiral resolving agents for (±)-trans-chrysanthemic acid and related racemic mixtures [1]. This synthetic transformation is part of a broader methodology wherein N-benzoyl derivatives of seven natural L-amino acids (alanine, valine, leucine, phenylalanine, aspartic acid, glutamic acid, lysine) are converted to the corresponding amino alcohols [2]. The stereochemical integrity of the starting N-benzoyl-L-alanine is preserved during reduction, ensuring the resulting amino alcohol retains the desired L-configuration for enantioselective recognition [3]. Procurement of the pure L-enantiomer is essential; use of racemic starting material would yield racemic amino alcohol products with no resolving power.

Application
Selection Property
Validation Focus
L-valine enantiomer resolution studies
Enantioselective complexation profile
Complexation specificity verification
Protein-based CSP chiral HPLC method development
Enantioseparation behavior on BSA phase
Resolution and retention reproducibility
Bacterial amidohydrolase substrate characterization
Kinetic substrate specificity (Km context)
Enzyme activity and relative rate verification
Chiral 2-benzylamino alcohol synthesis research
Stereochemical integrity during reduction
Enantiomeric purity post-synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzoyl-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.